molecular formula C8H17NO B8186944 trans-(3-Methoxy-cyclohexyl)-methyl-amine

trans-(3-Methoxy-cyclohexyl)-methyl-amine

Cat. No.: B8186944
M. Wt: 143.23 g/mol
InChI Key: BWXJXHZSSYDVQB-HTQZYQBOSA-N
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Description

trans-(3-Methoxy-cyclohexyl)-methyl-amine: is an organic compound characterized by a cyclohexane ring substituted with a methoxy group at the third position and a methylamine group

Properties

IUPAC Name

(1R,3R)-3-methoxy-N-methylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9-7-4-3-5-8(6-7)10-2/h7-9H,3-6H2,1-2H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXJXHZSSYDVQB-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC(C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCC[C@H](C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-(3-Methoxy-cyclohexyl)-methyl-amine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a methylation reaction to introduce a methyl group at the third position.

    Methoxylation: The methylated cyclohexanone is then subjected to methoxylation using methanol and an acid catalyst to introduce the methoxy group.

    Amination: Finally, the methoxy-substituted cyclohexanone undergoes reductive amination with methylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-(3-Methoxy-cyclohexyl)-methyl-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as alcohols, using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated compounds, substituted amines.

Scientific Research Applications

Chemistry:

    Catalysis: trans-(3-Methoxy-cyclohexyl)-methyl-amine is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Biology:

    Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development and biochemical research.

Medicine:

    Pharmaceuticals: Research explores its potential as a building block for synthesizing novel therapeutic agents, particularly in the treatment of neurological disorders.

Industry:

    Material Science: The compound is used in the synthesis of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of trans-(3-Methoxy-cyclohexyl)-methyl-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound binds to the active site of enzymes, inhibiting their activity, or interacts with receptors, modulating their signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

  • trans-(3-Methoxy-cyclohexyl)-amine
  • trans-(3-Methoxy-cyclohexyl)-ethyl-amine
  • cis-(3-Methoxy-cyclohexyl)-methyl-amine

Comparison:

  • Structural Differences: The position and configuration of the methoxy and amine groups differ among these compounds, affecting their chemical reactivity and biological activity.
  • Unique Properties: trans-(3-Methoxy-cyclohexyl)-methyl-amine is unique due to its specific trans-configuration, which influences its interaction with molecular targets and its overall stability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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